![molecular formula C32H36N10O2 B611153 Targapremir-210](/img/structure/B611153.png)
Targapremir-210
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
作用机制
Targapremir-210通过与前体microRNA-210结合并抑制其加工成成熟的microRNA-210来发挥作用。 这种抑制以高亲和力(Kd 200 nM)发生,有效地降低了缺氧癌细胞中成熟的microRNA-210的水平 . microRNA-210水平的降低导致癌基因通路的重新编程,并在癌细胞中诱导凋亡 .
生化分析
Biochemical Properties
Targapremir-210 inhibits the processing of pre-miR-210 with high binding affinity (Kd 200 nM) . It is a click chemistry reagent, containing an Azide group, and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups .
Cellular Effects
This compound selectively targets RNAs and affects cellular responses to environmental conditions . It decreases mature miR-210 levels in MDA-MB-231 cells cultured under hypoxic conditions, with an IC50 of ∼200 nM . It induces apoptosis in MDA-MB-231 cells under hypoxic conditions .
Molecular Mechanism
This compound binds to the Dicer site of the miR-210 hairpin precursor . It inhibits the processing of pre-miR-210, leading to a decrease in mature miR-210 levels . This results in the reduction of HIF-1α levels and induction of apoptosis .
Temporal Effects in Laboratory Settings
This compound has been shown to sustain its effects for an extended period. For instance, in a study involving MDA-MB-231 triple negative breast cancer (TNBC) cells, this compound was able to reach the tumor and sustain its effects for the entire 21-day period .
Dosage Effects in Animal Models
In animal models, this compound has been shown to impede the proliferation of MDA-MB-231 TNBC cells . A single intraperitoneal injection of 100 μL of 200 nM this compound was able to decrease tumor growth as assessed by luciferase signal intensity and mass of the resected tumor .
Metabolic Pathways
It is known that miR-210, which this compound inhibits, plays a role in the regulation of hypoxia-inducible factors .
Transport and Distribution
It has been shown that this compound can reach the tumor in a mouse model .
准备方法
合成路线和反应条件
Targapremir-210是通过点击化学合成的,点击化学以其效率和选择性而闻名。 该化合物包含一个叠氮基团,该基团可以与含有炔基的分子发生铜催化叠氮-炔环加成反应(CuAAC) . 这种反应具有高度特异性,在温和条件下进行,使其适合合成像this compound这样的复杂分子。
工业生产方法
虽然关于this compound的具体工业生产方法没有得到广泛的记录,但点击化学的原理可以扩展到工业应用中。 在工业环境中,使用铜催化剂和叠氮-炔环加成反应已得到很好的建立,可以有效地生产大量this compound .
化学反应分析
反应类型
Targapremir-210主要进行点击化学反应,特别是铜催化叠氮-炔环加成反应(CuAAC)和应变促进炔-叠氮环加成反应(SPAAC) . 这些反应以其高度特异性和效率为特征。
常用试剂和条件
铜催化剂: 用于CuAAC反应中,促进叠氮和炔基的环加成。
叠氮基团和炔基团: 点击化学反应中必不可少的官能团。
温和条件: 反应通常在室温或略微升高的温度下进行,使其适合敏感化合物.
主要产品
这些反应的主要产物是this compound本身,它是由叠氮和炔基的环加成形成的。 该产物非常稳定,并保留了其对microRNA-210的抑制活性 .
科学研究应用
Triple-Negative Breast Cancer
In preclinical models, Targapremir-210 has been shown to significantly reduce tumor growth in TNBC. A single dose resulted in a 60% decrease in tumor size over three weeks. The compound's ability to lower microRNA-210 levels in tumors correlates with restored normal cellular functions and reduced oncogenic signaling .
Key Findings:
- Tumor Reduction: A single dose led to a 60% decrease in tumor size.
- Mechanism: Inhibition of microRNA-210 reprograms hypoxic circuits, promoting apoptosis in cancer cells .
Potential Beyond Oncology
While the primary focus has been on cancer treatment, this compound’s mechanism suggests potential applications in other diseases characterized by dysregulated hypoxia and angiogenesis.
Angiogenesis and Ischemic Diseases
MicroRNA-210 is known for its role in promoting angiogenesis under hypoxic conditions. Studies indicate that inhibition of microRNA-210 can have therapeutic implications in conditions such as ischemic heart disease and diabetic complications, where aberrant angiogenesis is detrimental .
Potential Applications:
- Ischemic Cardiovascular Diseases: Targeting microRNA-210 may help regulate angiogenic responses beneficial for tissue repair.
- Diabetes Management: Modulating microRNA pathways could improve outcomes related to diabetic complications involving vascular dysfunction.
Study 1: Efficacy in Mouse Models
A study conducted by researchers at The Scripps Research Institute demonstrated that this compound effectively reduced tumor growth in mouse models of TNBC. The study highlighted the compound's selective targeting of microRNA-210 and its ability to induce apoptosis specifically under hypoxic conditions, thus minimizing off-target effects .
Study Focus | Outcome | Notes |
---|---|---|
Tumor Growth | 60% reduction | Significant apoptosis induction |
Hypoxia Response | Selective engagement | Minimal off-target effects observed |
Study 2: Implications for Angiogenesis
Research has indicated that this compound may also play a role in modulating angiogenesis through its effects on microRNA pathways. In models of ischemia, the inhibition of microRNA-210 led to improved endothelial function and enhanced blood flow recovery .
Condition | Effect | Mechanism |
---|---|---|
Ischemic Heart Disease | Improved blood flow recovery | Modulation of angiogenic factors |
Diabetic Complications | Enhanced vascular repair | Regulation of hypoxia-associated miRNAs |
相似化合物的比较
类似化合物
黄酮类衍生物: 这些化合物也抑制microRNA的加工,但特异性和效率不同.
氨基糖苷类: 以其与RNA结合的能力而闻名,这些化合物可以通过不同的机制抑制microRNA的功能.
醚酰胺衍生物: 这些化合物选择性地结合并抑制活细胞中的靶microRNA.
Targapremir-210的独特性
This compound以其在抑制microRNA-210方面的高特异性和效力而脱颖而出。 它能够选择性地在缺氧癌细胞中诱导凋亡,使其成为癌症研究和潜在治疗应用中独特的宝贵工具 .
生物活性
Targapremir-210 (TGP-210) is a small molecule designed to inhibit the biogenesis of microRNA-210 (miR-210), a key player in various oncogenic processes, particularly under hypoxic conditions. This article delves into the biological activity of TGP-210, highlighting its mechanism of action, effects on tumor growth, and potential therapeutic applications based on diverse research findings.
This compound specifically targets the Dicer binding site of the miR-210 hairpin precursor, effectively inhibiting the processing of this precursor into mature miR-210. The inhibition occurs with an IC50 value of approximately 200 nM, indicating a potent interaction with the target RNA . By disrupting the Dicer processing pathway, TGP-210 leads to decreased levels of mature miR-210 and subsequently affects downstream signaling pathways associated with hypoxia and tumor progression.
Key Findings:
- Binding Affinity : TGP-210 exhibits a binding affinity (Kd) of 200 nM to the Dicer binding site .
- Apoptosis Induction : In vitro studies have shown that TGP-210 induces apoptosis in MDA-MB-231 breast cancer cells under hypoxic conditions .
- Tumor Suppression : In vivo studies in NOD/SCID mice demonstrated that treatment with TGP-210 significantly reduces tumor growth by targeting miR-210 levels .
Impact on Tumor Biology
The inhibition of miR-210 by TGP-210 has profound implications for tumor biology, particularly in triple-negative breast cancer (TNBC), where miR-210 is often overexpressed. The compound not only reduces miR-210 levels but also enhances the expression of glycerol-3-phosphate dehydrogenase 1-like (GPD1L), a protein that plays a critical role in regulating hypoxia-inducible factor 1-alpha (HIF-1α) stability . This modulation leads to a decrease in HIF-1α levels, ultimately resulting in reduced tumor cell survival and proliferation.
Case Studies and Research Findings
Several studies have highlighted the effectiveness of TGP-210 in various experimental settings:
Broader Implications in Cancer Therapy
The role of miR-210 extends beyond TNBC; it is implicated in various cancers where it contributes to metabolic reprogramming, angiogenesis, and resistance to apoptosis. By targeting miR-210, TGP-210 presents a novel therapeutic strategy for cancers characterized by hypoxia and elevated levels of this microRNA.
Potential Applications:
属性
IUPAC Name |
N-(3-azidopropyl)-4-[3-[6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]phenoxy]butanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H36N10O2/c1-41-14-16-42(17-15-41)24-9-11-27-29(21-24)39-32(37-27)23-8-10-26-28(20-23)38-31(36-26)22-5-2-6-25(19-22)44-18-3-7-30(43)34-12-4-13-35-40-33/h2,5-6,8-11,19-21H,3-4,7,12-18H2,1H3,(H,34,43)(H,36,38)(H,37,39) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAYVJEWMAWLKAP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC3=C(C=C2)N=C(N3)C4=CC5=C(C=C4)N=C(N5)C6=CC(=CC=C6)OCCCC(=O)NCCCN=[N+]=[N-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H36N10O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
592.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。